molecular formula C14H7FN2O4 B6400684 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid CAS No. 1261938-51-5

3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid

Cat. No.: B6400684
CAS No.: 1261938-51-5
M. Wt: 286.21 g/mol
InChI Key: FAEMSTNFBCLBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids are a cornerstone of modern organic chemistry, valued for their versatility and wide-ranging applications. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are naturally present in many plants and act as intermediates in the biosynthesis of numerous secondary metabolites. google.com In industrial and academic research, they serve as crucial building blocks for the synthesis of a vast array of more complex molecules, including dyes, fragrances, and pharmaceutical compounds. chemsynthesis.com

The carboxylic acid group is particularly useful as it can be converted into many other functional groups. Contemporary research has highlighted the role of aryl carboxylic acids as "adaptive functional handles," especially in the field of metallaphotoredox catalysis. pharmaffiliates.com This allows for late-stage functionalization, a strategy of great importance in drug discovery, where chemists modify complex, biologically active molecules to fine-tune their properties. chemsrc.com The stability and ready availability of structurally diverse aryl carboxylic acids make them ideal starting materials for developing novel synthetic methodologies aimed at constructing high-value molecules. researchgate.net

Academic Importance of Fluorophenyl and Nitrobenzoic Acid Derivatives

The specific substituents on the benzoic acid ring—in this case, a fluorophenyl group and a nitro group—confer distinct and academically significant properties.

Fluorophenyl Derivatives: The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. fishersci.com The fluorine atom is small and highly electronegative, and its substitution for hydrogen can profoundly influence a molecule's properties. fishersci.comfishersci.ca Incorporating fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. fishersci.comhymasynthesis.comappchemical.com For instance, the anticancer drug Apalutamide contains fluorophenyl functionalities, highlighting the role of this moiety in modern pharmaceuticals. hymasynthesis.com Furthermore, the radioisotope ¹⁸F is extensively used in Positron Emission Tomography (PET) imaging, making fluorinated molecules valuable as diagnostic tools. fishersci.cahymasynthesis.com

Nitrobenzoic Acid Derivatives: Nitrobenzoic acids are derivatives of benzoic acid that have significant commercial and academic importance. prepchem.com The presence of the electron-withdrawing nitro group makes nitrobenzoic acids significantly more acidic than the parent benzoic acid. prepchem.com These compounds are key precursors in the synthesis of other important chemicals. For example, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used to prepare certain dyes, while 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid, used in the synthesis of the anesthetic procaine. prepchem.com In materials science, the unique properties of nitrobenzoic acid derivatives are harnessed to design functional materials for sensors, coatings, and optoelectronic devices.

Research Landscape of Complex Aryl Carboxylic Acids

The research landscape for complex aryl carboxylic acids is dynamic and heavily focused on the development of novel catalytic methods to transform these abundant and stable molecules. researchgate.net A major theme in current research is the concept of decarboxylative functionalization, where the carboxylic acid group is removed and replaced with a different functional group. chemsrc.com This strategy provides a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds.

Recent advancements in photoredox and transition-metal catalysis have enabled a wide range of transformations that were previously challenging. pharmaffiliates.comchemsrc.com These methods allow for decarboxylative halogenation (installing F, Cl, Br, or I), borylation, and other cross-coupling reactions under mild conditions. chemsrc.com The ability to perform these modifications on complex molecules in the later stages of a synthetic sequence ("late-stage functionalization") is particularly valuable in pharmaceutical and agrochemical research, as it allows for the rapid generation of a library of analogs for biological testing. pharmaffiliates.comchemsrc.com Consequently, aryl carboxylic acids are increasingly viewed not just as final products but as versatile intermediates for molecular diversification. chemsrc.comresearchgate.net

Chemical Compound Data

Table 1: Properties of 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid Note: The following data is calculated based on the chemical structure, as this specific compound is not widely indexed in public chemical databases.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₄H₇FN₂O₄
Molecular Weight 286.22 g/mol
SMILES O=C(O)c1cc(cc(c1)N+[O-])c2c(F)cccc2C#N
InChI InChI=1S/C14H7FN2O4/c15-12-5-2-10(6-11(12)7-16)8-3-9(14(20)21)1-4-13(8)17(22)23/h1-6H,(H,20,21)

Properties

IUPAC Name

3-(5-cyano-2-fluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O4/c15-13-2-1-8(7-16)3-12(13)9-4-10(14(18)19)6-11(5-9)17(20)21/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEMSTNFBCLBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689821
Record name 5'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-51-5
Record name 5'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 5 Cyano 2 Fluorophenyl 5 Nitrobenzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid identifies the central carbon-carbon bond between the two aromatic rings as the most logical point for disconnection. This approach simplifies the complex target molecule into two more manageable synthetic precursors, or synthons: a substituted benzoic acid moiety and a substituted fluorophenyl moiety. This strategy is widely employed in the synthesis of biaryl compounds, as it allows for the independent preparation and subsequent coupling of the two aromatic systems.

The primary disconnection suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the final bond-forming step. This leads to the identification of two key intermediates:

A 3-halo-5-nitrobenzoic acid derivative: This electrophilic partner would contain a halogen (e.g., bromine or iodine) at the 3-position, which is activated for cross-coupling.

A 2-fluoro-5-cyanophenylboronic acid or a related organometallic reagent: This nucleophilic partner provides the second aromatic ring.

Further disconnection of these intermediates reveals the basic starting materials required for the synthesis.

Classical and Modern Approaches to the Benzoic Acid Core

The synthesis of the 3-halo-5-nitrobenzoic acid core is a critical step. A common starting material for this component is 3-bromobenzoic acid or a related compound.

Nitration Strategies for Aromatic Carboxylic Acids

The introduction of a nitro group onto the benzoic acid ring is typically achieved through electrophilic aromatic substitution. The carboxylic acid group is a meta-directing deactivator, while the bromine is an ortho-, para-directing deactivator. Therefore, nitration of a compound like 3-bromobenzoic acid would be expected to yield a mixture of products.

A standard method for the nitration of deactivated aromatic rings is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. quora.comstmarys-ca.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and ensure the desired regioselectivity. For instance, the nitration of 4-bromobenzoic acid with nitric and sulfuric acid cleanly yields 4-bromo-3-nitrobenzoic acid. quora.com

Reaction Reagents Conditions Product
NitrationConc. HNO₃, Conc. H₂SO₄Controlled Temperature3-Halo-5-nitrobenzoic acid

Construction of the Fluorophenyl Moiety

The synthesis of the 2-fluoro-5-cyanophenyl moiety, typically in the form of a boronic acid for use in Suzuki-Miyaura coupling, involves the precise introduction of both fluorine and cyano substituents onto a benzene (B151609) ring.

Strategies for Introducing Fluorine Substituents

Direct fluorination of aromatic rings is often explosive and difficult to control due to the high reactivity of elemental fluorine. vedantu.com Therefore, indirect methods are more commonly employed.

Balz-Schiemann Reaction: This is a classical and reliable method for introducing a fluorine atom onto an aromatic ring. vedantu.com It involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt. The subsequent thermal decomposition of the diazonium tetrafluoroborate (B81430) intermediate yields the desired aryl fluoride (B91410).

Electrophilic Fluorination: Modern methods utilize electrophilic fluorinating reagents. These reagents are safer to handle than fluorine gas and can provide good yields. askiitians.comdtic.mildtic.mil An example is the use of NF₄BF₄ in an electrophilic substitution reaction. google.com

Method Key Reagents Description
Balz-Schiemann Reaction1. NaNO₂, HCl 2. HBF₄, HeatConverts an aromatic amine to an aryl fluoride via a diazonium salt. vedantu.com
Electrophilic FluorinationNF₄BF₄, HFDirect fluorination using a safer, electrophilic fluorine source. dtic.mildtic.mil

Methods for Incorporating Cyano Groups

The cyano group can be introduced onto the aromatic ring through several established methods.

Sandmeyer Reaction: This is a well-known method that converts an aromatic diazonium salt into an aryl nitrile using a copper(I) cyanide catalyst. quora.comprepchem.com This reaction is often complementary to the Balz-Schiemann reaction, as both start from an aromatic amine. For example, 3-amino-5-nitrobenzoic acid can be converted to 3-cyano-5-nitrobenzoic acid. prepchem.com

Palladium-Catalyzed Cyanation: A more modern approach involves the palladium-catalyzed cross-coupling of an aryl halide (bromide or iodide) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). researchgate.netgoogleapis.com This method offers high functional group tolerance and is widely used in pharmaceutical synthesis. googleapis.com

Method Key Reagents Description
Sandmeyer ReactionCuCN, KCNConverts an aromatic diazonium salt to an aryl nitrile. quora.comprepchem.com
Palladium-Catalyzed CyanationAryl Halide, Cyanide Source, Pd CatalystForms an aryl nitrile through cross-coupling. researchgate.net

A plausible route to 2-fluoro-5-cyanophenylboronic acid would start from 2-fluoro-5-bromoaniline. The aniline (B41778) could be converted to the corresponding bromide via a Sandmeyer-type reaction, followed by conversion of the bromo group to a boronic acid. Alternatively, the bromoaniline could first undergo cyanation, followed by conversion of the amino group to the boronic acid.

Formation of the Biaryl Linkage

The final and key step in the synthesis of this compound is the formation of the biaryl bond. The Suzuki-Miyaura cross-coupling reaction is the most prominent and versatile method for this transformation. nih.govsandiego.edu

This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or a boronic ester) with an organohalide in the presence of a palladium catalyst and a base. acs.orgyoutube.com For the synthesis of the target molecule, this would involve the reaction of a 3-halo-5-nitrobenzoic acid with 2-fluoro-5-cyanophenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The two aryl groups are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.

The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. nih.govacs.org

Reaction Components Catalyst System
Suzuki-Miyaura CouplingAryl Halide, Aryl Boronic AcidPalladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of two key fragments: a derivative of 3-bromo-5-nitrobenzoic acid and (5-cyano-2-fluorophenyl)boronic acid.

The catalytic cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with conditions often tailored to the specific substrates. The reaction's tolerance for a wide range of functional groups makes it highly suitable for complex molecules.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling Reactions

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ Facilitates the catalytic cycle
Ligand PPh₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) Stabilizes the palladium center and influences reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH Activates the boronic acid for transmetalation
Solvent Toluene, Dioxane, Water/2-Propanol mixtures Solubilizes reactants and influences reaction rate

Directed Ortho-Metalation (DoM) Approaches to Substituted Benzoic Acids

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized carbanion. This intermediate can then react with an electrophile to introduce a new substituent.

The carboxylic acid group itself can serve as an effective DMG. In a potential multi-step synthesis of the target compound, a DoM approach could be used to build up one of the substituted benzoic acid precursors. For instance, 2-fluorobenzoic acid could be subjected to ortho-lithiation, although this can be complicated by the potential for the organolithium reagent to attack the C-F bond. The resulting lithiated species could then react with an appropriate electrophile. However, constructing the final biaryl structure via DoM would likely be more complex than a cross-coupling approach and might involve an initial DoM step followed by a subsequent coupling reaction.

Table 2: Key Components in Directed Ortho-Metalation

Component Examples Function
Directing Group -COOH, -OMe, -CONR₂, Halogens Directs deprotonation to the ortho position
Organolithium Base n-BuLi, s-BuLi, LDA Strong base for proton abstraction
Additive/Ligand TMEDA Sequesters the lithium cation, increasing the basicity of the reagent
Electrophile I₂, DMF, Aldehydes, Boronic esters Reacts with the lithiated intermediate to form a new bond

Decarboxylative Coupling Reactions

Decarboxylative coupling has emerged as a valuable alternative to traditional cross-coupling methods that rely on pre-functionalized organometallic reagents. In this type of reaction, a carboxylic acid is coupled with an organic halide, with the concurrent loss of carbon dioxide (CO₂). This strategy offers the advantage of using readily available and stable carboxylic acids as starting materials.

For the synthesis of this compound, a decarboxylative approach could involve the reaction between an aryl halide and an aromatic carboxylate salt. For example, 3-bromo-5-nitrobenzoic acid could potentially be coupled with a 2-fluoro-5-cyanobenzoate salt. These reactions are often catalyzed by a bimetallic system, such as a combination of palladium and copper or palladium and silver. The copper or silver co-catalyst is believed to facilitate the decarboxylation step, generating an organometallic intermediate that then participates in the palladium-catalyzed cross-coupling cycle.

Table 3: Catalyst Systems for Decarboxylative Cross-Coupling

Catalyst System Typical Components Role of Components
Palladium-Copper Pd complex (e.g., Pd(OAc)₂) + Cu salt (e.g., CuI) Pd catalyzes the cross-coupling; Cu mediates decarboxylation
Palladium-Silver Pd complex + Ag salt (e.g., Ag₂CO₃) Ag often acts as both a base and a facilitator of decarboxylation
Copper Monometallic Cu salt + Ligand (e.g., Phenanthroline) Used in Ullmann-type decarboxylative couplings

Green Chemistry Principles in the Synthesis of Substituted Aromatic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like substituted aromatic acids can benefit significantly from these principles.

Key green chemistry considerations applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Decarboxylative couplings, for instance, generate CO₂ as a stoichiometric byproduct, which is less atom-economical than a direct C-H activation/coupling approach.

Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. For example, replacing hazardous organic solvents with water or bio-based solvents like ethanol (B145695) aligns with this principle. Aqueous Suzuki-Miyaura couplings have been developed to reduce reliance on volatile organic compounds.

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. All the discussed modern coupling methods (Suzuki, DoM with catalytic steps, Decarboxylative Coupling) rely on catalysts, which is a core tenet of green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can lower the energy requirements for reactions that traditionally need high temperatures.

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of highly functionalized aromatics, starting from bio-derived materials when possible is a key goal.

By evaluating synthetic routes through the lens of these principles, chemists can choose pathways that are not only efficient but also environmentally benign.

Table 4: Application of Green Chemistry Principles to Aromatic Acid Synthesis

Green Chemistry Principle Application in Synthesis Example
Atom Economy Favoring addition reactions over substitution/elimination reactions. C-H activation coupling would be superior to methods generating salt waste.
Safer Solvents Replacing chlorinated or aromatic solvents with water, ethanol, or PEG. Performing Suzuki couplings in an aqueous medium.
Catalysis Using transition metal catalysts to enable reactions with high efficiency. Palladium-catalyzed reactions allow for low catalyst loading.
Waste Prevention Choosing pathways that minimize byproducts. Comparing the salt waste from Suzuki (boron waste, base) vs. decarboxylative coupling (CO₂).

As a comprehensive search for experimental spectroscopic data for the specific chemical compound "this compound" has not yielded specific results, a detailed article with experimental data tables and in-depth analysis for this particular molecule cannot be generated at this time.

The provided search results contain valuable spectroscopic information for related structural fragments and analogous compounds, such as 3-nitrobenzoic acid and various fluorinated and cyanated benzene derivatives. For instance, data for 3-nitrobenzoic acid is available on PubChem and in the NIST WebBook, and spectroscopic details for compounds like 5-cyano-2-fluorobenzeneboronic acid can be found in other search results.

However, the precise spectroscopic characteristics (¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹⁵N NMR, and IR) are unique to the entire molecular structure of "this compound" and cannot be accurately extrapolated from its constituent parts. The electronic and steric interactions between the three distinct substituted phenyl rings would lead to a unique set of spectral data that is not available in the public domain based on the conducted searches.

Therefore, to provide a scientifically accurate and detailed analysis as requested, experimental data from the synthesis and characterization of "this compound" would be required. Without access to such dedicated research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization of 3 5 Cyano 2 Fluorophenyl 5 Nitrobenzoic Acid

Vibrational Spectroscopy

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. For 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, Raman spectroscopy would be particularly useful for identifying and characterizing its key functional groups. The nitrile (-C≡N) group typically exhibits a sharp, intense band in the 2200-2300 cm⁻¹ region. The nitro (-NO₂) group would show symmetric and asymmetric stretching vibrations, typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. Aromatic C-H stretching and ring vibrations would also be observable, providing insight into the substitution patterns of the phenyl rings.

Hypothetical Raman Data for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C≡N Stretch 2230 - 2240 Strong, Sharp
NO₂ Asymmetric Stretch 1520 - 1560 Strong
NO₂ Symmetric Stretch 1345 - 1385 Medium
C=O Stretch (Carboxylic Acid) 1680 - 1710 Medium
Aromatic C=C Stretch 1580 - 1610 Strong

Terahertz Spectroscopy for Low-Frequency Vibrational Modes

Terahertz (THz) spectroscopy probes low-frequency vibrations in molecules, such as intermolecular interactions (e.g., hydrogen bonding) and large-amplitude molecular motions. For this compound in the solid state, this technique could elucidate information about its crystal lattice vibrations and any polymorphic forms. The collective vibrational modes investigated by THz spectroscopy are sensitive to the crystalline environment, making it a powerful tool for studying the solid-state structure and packing of molecules.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its molecular formula. The fragmentation pattern, obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID), would offer valuable structural information.

Expected fragmentation pathways for this molecule would likely involve:

Loss of the carboxylic acid group: A common fragmentation for benzoic acids is the loss of COOH (45 Da) or CO₂ (44 Da).

Cleavage related to the nitro group: Loss of NO₂ (46 Da) or NO (30 Da) is also a characteristic fragmentation pattern.

Fragmentation of the biphenyl (B1667301) linkage: The bond connecting the two phenyl rings could cleave, leading to ions corresponding to the individual substituted rings.

Predicted Key Mass Fragments

Fragment Ion Description
[M]+ Molecular Ion
[M - OH]+ Loss of hydroxyl radical
[M - COOH]+ Loss of carboxylic acid group
[M - NO₂]+ Loss of nitro group
[C₇H₃FNO₂]⁺ Fragment corresponding to the fluoronitrophenyl moiety

X-ray Diffraction Analysis

Hypothetical Crystallographic Data Table

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. PXRD is instrumental in identifying different polymorphs (different crystal structures of the same compound), which can have distinct physical properties. For this compound, PXRD would be essential for routine quality control, phase identification, and polymorphism screening.

Advanced Hyphenated Analytical Techniques

To analyze complex mixtures or challenging samples, spectroscopic techniques are often coupled with separation methods.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be ideal for the separation, identification, and quantification of this compound in a mixture, for instance, during reaction monitoring or purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid would likely need to be derivatized (e.g., by esterification) to increase its volatility. This technique would provide high-resolution separation and structural information.

These hyphenated techniques offer enhanced sensitivity and selectivity, making them powerful tools for comprehensive analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of this compound, LC-MS serves as a primary tool for determining its molecular weight, assessing its purity, and studying its degradation products.

In a typical LC-MS analysis, the compound is first dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, often a reverse-phase column such as a C18, separates the target compound from any impurities or byproducts. The separated components then enter the mass spectrometer.

Electrospray ionization (ESI) is a commonly employed ionization technique for a molecule like this compound, due to its polar nature. In negative ion mode, the carboxylic acid group would readily deprotonate to form the [M-H]⁻ ion. The high-resolution mass spectrometer would then measure the mass-to-charge ratio (m/z) of this ion, allowing for the confirmation of the molecular weight with high accuracy. The expected monoisotopic mass of the [M-H]⁻ ion would be a key data point for verification.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain structural information. By selecting the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides valuable information about the compound's structure, such as the loss of the nitro group (NO₂) or the cyano group (CN).

Illustrative LC-MS Data Table:

ParameterValue
Retention Time (t_R)5.8 min
Ionization ModeESI-
Precursor Ion [M-H]⁻ (m/z)285.0211
Major Fragment Ions (m/z)241.0262, 214.0313, 165.0245

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and analysis. However, its application to this compound presents challenges due to the compound's low volatility and thermal lability, primarily because of the carboxylic acid group. Direct injection of the compound into a GC-MS system would likely lead to decomposition in the hot injection port rather than volatilization.

To overcome this limitation, a derivatization step is necessary. The carboxylic acid group can be converted into a more volatile ester, for example, through reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane (B1218177) or trimethylsilyldiazomethane. This derivatization increases the compound's volatility and thermal stability, making it amenable to GC-MS analysis.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated derivative then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. The EI source bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. The resulting mass spectrum, or "fingerprint," can be used for structural confirmation and identification of unknown impurities.

Illustrative GC-MS Data Table (for a trimethylsilyl (B98337) derivative):

ParameterValue
Derivatization AgentBSTFA
Retention Time (t_R)12.3 min
Ionization ModeEI (70 eV)
Molecular Ion [M]⁺ (m/z)358.0837
Key Fragment Ions (m/z)343.0601, 299.0650, 147.0657

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the detailed structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This hyphenated technique is particularly valuable for the unambiguous identification of components in a complex mixture without the need for off-line isolation. mdpi.com

For the analysis of this compound, an LC-NMR system would first separate the compound from its synthetic precursors or degradation products. The eluent from the HPLC column is then directed into the NMR flow cell. The analysis can be performed in either on-flow or stopped-flow mode. In on-flow mode, spectra are acquired continuously as the sample flows through the detector. In the more sensitive stopped-flow mode, the flow is halted when a peak of interest is detected by a UV detector, allowing for longer acquisition times and the performance of more complex 2D NMR experiments like COSY and HSQC. semanticscholar.org

The ¹H NMR spectrum would provide information on the number and connectivity of protons in the aromatic rings. The ¹³C NMR spectrum would reveal the chemical environment of each carbon atom. Furthermore, ¹⁹F NMR would be crucial for confirming the presence and position of the fluorine atom, and specialized experiments could elucidate through-space (NOESY) or through-bond (HMBC) correlations between the different nuclei, providing a complete picture of the molecular structure.

Illustrative LC-NMR Data Table (¹H Chemical Shifts in Stopped-Flow Mode):

Proton AssignmentChemical Shift (ppm)Multiplicity
Ar-H8.91t
Ar-H8.65dd
Ar-H8.42dd
Ar-H7.98t
Ar-H7.85dd

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be employed to analyze the surface chemistry of the compound in its solid state, which is particularly relevant for applications in materials science, such as in the development of functionalized surfaces or thin films.

In an XPS experiment, the sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the photoelectrons is characteristic of the element and its chemical environment.

High-resolution scans of the C 1s, N 1s, O 1s, and F 1s regions would provide detailed information. For instance, the C 1s spectrum would be deconvoluted into several peaks corresponding to C-C/C-H in the aromatic rings, C-F, C-CN, and C-COOH. The N 1s spectrum would show distinct peaks for the cyano (-C≡N) and nitro (-NO₂) groups. The O 1s spectrum would reveal the different oxygen environments in the nitro and carboxylic acid groups. This level of detail is invaluable for confirming the presence and integrity of the functional groups on the surface of the material.

Illustrative XPS Data Table (Binding Energies):

Core LevelBinding Energy (eV)Assignment
C 1s~284.8Aromatic C-C, C-H
C 1s~286.5C-N (Cyano)
C 1s~288.2C-F
C 1s~289.0C=O (Carboxylic)
N 1s~399.2-C≡N
N 1s~406.0-NO₂
O 1s~532.1C=O (Carboxylic)
O 1s~533.6O-H (Carboxylic), N-O (Nitro)
F 1s~687.5C-F

Computational and Theoretical Studies of 3 5 Cyano 2 Fluorophenyl 5 Nitrobenzoic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry. It is used to investigate the electronic properties of many-body systems, like atoms and molecules. DFT is particularly useful for predicting the geometric and electronic structure of molecules, as well as their reactivity.

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. Due to the presence of a rotatable bond between the two phenyl rings, 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid can exist in various conformations.

A potential energy surface scan would be performed by systematically rotating the dihedral angle between the phenyl rings and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that separate them. The results of such an analysis would provide a detailed energy landscape, indicating the most probable shapes of the molecule.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
1 (Global Minimum) 45 0.00
2 135 1.25
3 -45 0.00

Note: The data in this table is illustrative and intended to represent typical results from a conformational analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The presence of electron-withdrawing groups like the cyano and nitro groups, and the fluorine atom, would significantly influence the energies and localizations of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -7.85
LUMO -3.20

| HOMO-LUMO Gap | 4.65 |

Note: The data in this table is illustrative and intended to represent typical results from an FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP surface would highlight the electronegative oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen of the cyano group, as regions of negative potential. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and regions near the aromatic rings might show positive potential, indicating sites for nucleophilic attack. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the investigation of dynamic processes.

In a solvent, molecules of this compound could interact with each other (self-association) or with solvent molecules. MD simulations can be used to explore these interactions. By simulating a system containing multiple solute molecules in a solvent box, one can observe the formation of dimers or larger aggregates.

The analysis of radial distribution functions (RDFs) from the simulation trajectory would provide quantitative information about the probability of finding another solute or solvent molecule at a certain distance from a reference molecule. This would reveal the preferred modes of interaction and the structure of the solvation shell.

The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor. MD simulations can provide a detailed picture of the dynamics of intermolecular hydrogen bonding. researchgate.net This includes the formation and breaking of hydrogen bonds, their lifetimes, and the geometry of these interactions.

Such studies are critical for understanding the properties of the compound in condensed phases, as hydrogen bonding can significantly influence its solubility, boiling point, and crystal structure. For instance, carboxylic acids often form stable dimeric structures through hydrogen bonding. scispace.com MD simulations could predict the stability and dynamics of such dimers in solution.

Table 3: Hypothetical Hydrogen Bond Analysis from an MD Simulation of this compound in Water

Hydrogen Bond Type Average Lifetime (ps) Average Distance (Å)
Solute-Solute (O-H···O=C) 15.2 1.85
Solute-Water (C=O···H-O) 3.5 1.90

Note: The data in this table is illustrative and intended to represent typical results from an MD simulation analysis.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a molecule with its physicochemical properties. For this compound, a QSPR analysis would primarily focus on how the electronic effects of its various substituents influence a key property like its acidity (pKa).

The Hammett equation is a foundational tool in physical organic chemistry used to quantify the electronic influence of substituents on the reactivity and properties of aromatic compounds. viu.caresearchgate.net It relates the equilibrium constant (K) of a substituted species to that of a reference compound (K₀) through the equation:

log(K/K₀) = ρσ

Here, σ (sigma) is the substituent constant, which measures the electronic effect (inductive and resonance) of a substituent, and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to these effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1. viu.ca

A positive σ value signifies an electron-withdrawing group (EWG), which stabilizes the conjugate base (carboxylate anion) and thus increases the acidity of the benzoic acid. wikipedia.org Conversely, a negative σ value indicates an electron-donating group (EDG). Studies on substituted biphenyl-4-carboxylic acids have confirmed the applicability of the Hammett equation to these more complex systems. ias.ac.in

For this compound, we can analyze the substituents on the benzoic acid ring. The primary substituent is the nitro group (-NO₂) at the meta-position. The second "substituent" is the entire 3-(5-cyano-2-fluorophenyl) group, also at a meta-position relative to the carboxylic acid.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group with a Hammett constant (σ_meta) of +0.71. wikipedia.org Its presence is expected to significantly increase the acidity of the benzoic acid compared to the unsubstituted parent molecule.

Fluoro Group (-F): The fluoro substituent has a σ_meta value of +0.34. wikipedia.org Its primary influence is transmitted through the biphenyl (B1667301) system.

The cumulative effect of these strong electron-withdrawing groups is a substantial increase in the acidity (a lower pKa value) of the carboxylic acid function.

Hammett Substituent Constants (σ)
Substituentσ_metaσ_para
-NO₂ (Nitro)+0.710+0.778
-CN (Cyano)+0.56+0.66
-F (Fluoro)+0.337+0.062
-H (Hydrogen)0.0000.000

The electronic effects quantified by the Hammett constant can be deconstructed into two fundamental components: inductive and resonance effects.

Inductive Effect (-I/+I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms. nih.govnih.gov Electron-withdrawing groups have a -I effect, while electron-donating groups have a +I effect.

Resonance Effect (-R/+R or -M/+M): This effect involves the delocalization of pi (π) electrons across a conjugated system and is transmitted through π bonds. nih.govnih.gov

The substituents in this compound exhibit the following effects:

Nitro Group (-NO₂): Possesses a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. It also has a powerful electron-withdrawing resonance effect (-R) by delocalizing the ring's π-electrons onto the nitro group. nih.govnih.gov

Cyano Group (-CN): Exhibits a strong -I effect due to the electronegative nitrogen atom and a strong -R effect, as the triple bond can accept π-electron density from the aromatic ring.

Fluoro Group (-F): The fluorine atom is highly electronegative, resulting in a very strong -I effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring's π-system, leading to a weak electron-donating resonance effect (+R). nih.gov For halogens, the inductive effect typically outweighs the resonance effect. nih.gov

In this molecule, all three substituents are potent electron-withdrawing groups, primarily through their inductive effects. The nitro and cyano groups further enhance this property through their strong resonance effects. This combination drastically reduces the electron density on the biphenyl system and strongly stabilizes the negative charge on the carboxylate anion upon deprotonation, making the parent acid a much stronger acid.

Summary of Electronic Effects for Substituents
SubstituentInductive EffectResonance EffectOverall Electronic Effect
-NO₂ (Nitro)Strongly Withdrawing (-I)Strongly Withdrawing (-R)Strongly Electron-Withdrawing
-CN (Cyano)Strongly Withdrawing (-I)Strongly Withdrawing (-R)Strongly Electron-Withdrawing
-F (Fluoro)Strongly Withdrawing (-I)Weakly Donating (+R)Electron-Withdrawing

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational chemistry technique used to visualize and characterize weak interactions within and between molecules. nih.govscielo.org.mx It is based on the electron density (ρ) and its reduced density gradient (s). By plotting 's' versus 'ρ', regions of noncovalent interaction can be identified and visualized as isosurfaces in real space. nih.gov

The isosurfaces are typically color-coded to differentiate the nature of the interactions:

Blue: Indicates strong, attractive interactions, such as hydrogen bonds.

Green: Represents weak, attractive van der Waals interactions, like π-π stacking.

Red: Signifies repulsive interactions, such as steric clashes.

A hypothetical NCI analysis of this compound would be expected to reveal several key intramolecular interactions that dictate its preferred conformation:

π-π Stacking: A green isosurface would likely be observed between the two phenyl rings, indicating a stabilizing van der Waals or π-π stacking interaction. The extent and nature of this interaction would depend on the dihedral angle between the rings.

Intramolecular Hydrogen Bonding: A significant interaction could occur between the acidic proton of the carboxylic acid group and the ortho-fluorine atom on the adjacent ring. This would appear as a blue or bluish-green region, signifying a stabilizing C=O···H-O or an O-H···F hydrogen bond. Such an interaction would strongly influence the rotational barrier around the C-C bond connecting the two rings. Computational studies on similar ortho-fluorinated compounds have confirmed the presence of such intramolecular hydrogen bonds. nih.gov

Steric Repulsion: Red patches would indicate steric clashes. In a biphenyl system, these are most prominent between the ortho-substituents and hydrogens on the two rings. In this molecule, repulsion between the fluorine atom and the ortho-hydrogen on the other ring, as well as between other adjacent groups, would influence the molecule's twist from a planar conformation.

These noncovalent forces collectively determine the molecule's three-dimensional structure, stability, and rotational dynamics.

Chemical Reactivity and Reaction Mechanisms of 3 5 Cyano 2 Fluorophenyl 5 Nitrobenzoic Acid

Influence of Substituents on Aromatic Ring Reactivity

The presence of strongly deactivating groups on both phenyl rings significantly influences their susceptibility to aromatic substitution reactions.

Both the nitro (-NO₂) and cyano (-CN) groups are potent electron-withdrawing groups due to their strong inductive and resonance effects. Consequently, they deactivate the aromatic rings towards electrophilic aromatic substitution (EAS). This deactivation stems from the reduced electron density in the π-system of the rings, making them less attractive to incoming electrophiles.

On the benzoic acid ring, the nitro group at the 5-position and the (5-cyano-2-fluorophenyl) group at the 3-position both exert a deactivating, meta-directing effect. Therefore, any potential electrophilic attack would be directed to the positions meta to both substituents, which are the 2-, 4-, and 6-positions. However, the combined deactivating effect of these groups makes electrophilic substitution on this ring highly unfavorable, requiring harsh reaction conditions.

Similarly, on the second phenyl ring, the cyano group at the 5-position and the fluorine at the 2-position deactivate the ring. The cyano group is a meta-director, while fluorine is an ortho-, para-director. The directing effects of these substituents are therefore in opposition. However, the strong deactivating nature of the cyano group would likely dominate, making electrophilic substitution on this ring also very difficult to achieve.

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Effect on Reactivity Directing Influence
Nitro (-NO₂) Strongly Deactivating Meta
Cyano (-CN) Strongly Deactivating Meta
Fluoro (-F) Deactivating Ortho, Para
Carboxyl (-COOH) Deactivating Meta

The fluorine atom attached to the second phenyl ring plays a crucial role in activating this ring towards nucleophilic aromatic substitution (SNAr). While halogens are generally good leaving groups, fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.

The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing cyano group ortho and para to the site of fluorine attachment can effectively stabilize the negative charge of this intermediate through resonance, further facilitating the reaction. Therefore, 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid is expected to undergo nucleophilic aromatic substitution where the fluorine atom is displaced by a variety of nucleophiles.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions. The electron-withdrawing nature of the substituted phenyl ring enhances the acidity of the carboxylic acid proton, making it more readily ionizable.

Typical reactions of the carboxylic acid group in this molecule include:

Deprotonation: Reaction with a base to form a carboxylate salt.

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide formation: Reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents) to form an amide.

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under specific, often harsh, conditions.

Intermolecular Reactions and Derivative Formation

The diverse functional groups of this compound allow for a variety of intermolecular reactions and the synthesis of a wide range of derivatives.

Ester and Amide Derivatives: As mentioned, the carboxylic acid group is a prime site for derivatization. Esterification with various alcohols or amide formation with different amines can be used to modify the molecule's physical and chemical properties.

Nucleophilic Aromatic Substitution Derivatives: The fluorine atom can be displaced by nucleophiles such as alkoxides, thiolates, and amines to generate a library of new compounds with different substituents on the second phenyl ring.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, catalytic hydrogenation). This amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer or related reactions.

Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. This would lead to the formation of a tricarboxylic acid derivative or a dicarboxylic acid amide derivative.

Table 2: Potential Derivatives of this compound

Reaction Type Reactant Functional Group Modified Product Type
Esterification Alcohol (R-OH) Carboxylic Acid Ester
Amide Formation Amine (R-NH₂) Carboxylic Acid Amide
Nucleophilic Substitution Nucleophile (Nu⁻) Fluoro Group Substituted Phenyl
Nitro Reduction Reducing Agent Nitro Group Amine
Cyano Hydrolysis H₂O/H⁺ or OH⁻ Cyano Group Carboxylic Acid/Amide

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain. However, general principles can be applied to predict the feasibility and rate of its reactions.

Nucleophilic Aromatic Substitution: The kinetics of the SNAr reaction would be influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally favor this reaction. The reaction is typically thermodynamically favorable due to the formation of a stable product and the departure of the fluoride (B91410) ion.

Carboxylic Acid Reactions: The kinetics of esterification and amidation are dependent on the reaction conditions, including the catalyst used and the steric hindrance of the reactants. These reactions are generally equilibrium-controlled, and their thermodynamic favorability can be manipulated by, for example, removing the water formed during the reaction.

Electrophilic Aromatic Substitution: Due to the strong deactivation of the aromatic rings, the activation energy for EAS would be very high, resulting in extremely slow reaction rates. Thermodynamically, while the formation of a substituted product might be exothermic, the high activation barrier would make the reaction kinetically unfeasible under normal conditions.

Further experimental and computational studies would be necessary to provide precise kinetic and thermodynamic parameters for the various reactions of this complex molecule.

Supramolecular Chemistry and Crystal Engineering Involving Benzoic Acid Derivatives

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies hinges on the strategic use of non-covalent interactions to guide molecules into ordered, functional superstructures. nih.gov In the context of benzoic acid derivatives, the primary interactions exploited are hydrogen bonding and π–π stacking. The carboxyl group is a reliable hydrogen-bond donor and acceptor, while the benzene (B151609) ring facilitates aromatic interactions.

Key design principles include:

Molecular Recognition: Functional groups on molecules are programmed to recognize and bind to complementary groups on other molecules. For instance, the carboxylic acid group of a benzoic acid derivative can reliably interact with other acids, amides, or pyridyl groups. rsc.org

Hierarchical Assembly: Molecules first form simple, stable motifs, such as dimers, which then organize into more complex, higher-order structures like chains, sheets, or three-dimensional networks. researchgate.netfigshare.com

Control of Dimensionality: The geometry of the building blocks and the directionality of their interactions determine the dimensionality of the final assembly. Achiral benzoic acid derivatives, for example, have been used to construct 2D and 3D frameworks through multiple hydrogen bonds. acs.org

The ultimate goal is to manipulate molecular structures to create assemblies with specific topologies and functions, a process that requires a deep understanding of the interplay between various intermolecular forces. nih.gov

Hydrogen Bonding Motifs in Benzoic Acid Cocrystals

Hydrogen bonding is the most critical interaction in the crystal engineering of benzoic acid derivatives, leading to the formation of predictable patterns known as supramolecular synthons. Cocrystals are crystalline structures containing two or more neutral molecules held together by these non-covalent forces.

The most common and robust motif involving benzoic acids is the carboxylic acid dimer , a cyclic R²₂(8) homosynthon, where two carboxylic acid groups form a pair of O–H⋯O hydrogen bonds. iucr.org This dimer is a highly stable and predictable building block in crystal structures.

When benzoic acids are cocrystallized with other molecules (coformers), heterosynthons are formed. The choice of coformer, often a molecule with complementary hydrogen-bonding sites like a nitrogen-containing base, dictates the resulting structure. rsc.org For example:

Acid-Pyridine Heterosynthon: The carboxylic acid proton is transferred to the pyridine (B92270) nitrogen, forming a strong N⁺–H⋯O⁻ hydrogen bond, or they form a neutral O–H⋯N bond. acs.org

Acid-Amide Heterosynthon: A common R²₂(8) motif can form between the carboxylic acid and an amide group, involving N–H⋯O and O–H⋯O hydrogen bonds. royalsocietypublishing.org

Synthon Type Interacting Groups Description Common Ring Motif
HomosynthonCarboxylic Acid – Carboxylic AcidTwo acid molecules form a cyclic dimer through a pair of O–H⋯O hydrogen bonds. iucr.orgR²₂(8)
HeterosynthonCarboxylic Acid – PyridineThe acid's hydroxyl group interacts with the pyridine's nitrogen atom. acs.org-
HeterosynthonCarboxylic Acid – AmideThe acid group forms a cyclic motif with the amide group via O–H⋯O and N–H⋯O bonds. royalsocietypublishing.orgR²₂(8)

Self-Assembly Phenomena and Crystal Growth Modulation

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For benzoic acid in solution, this process often begins with the formation of hydrogen-bonded dimers. figshare.com These dimers can then further assemble into higher-order structures, such as tetramers, through aromatic stacking interactions. researchgate.netfigshare.com

These pre-assembled aggregates in solution, known as prenucleation clusters, can act as blueprints for the final crystal structure, influencing which polymorphic form crystallizes. acs.org The nature of the solvent can significantly modulate this process by competing for hydrogen-bonding sites or affecting the stability of the aggregates.

Spherical crystallization is a technique that leverages self-assembly to modulate crystal growth, producing larger, stronger agglomerates with favorable properties by controlling parameters like solvent, anti-solvent, and stirring rate. nih.gov By understanding the self-assembly pathways in solution, it is possible to exert greater control over the crystallization process, targeting specific crystal forms and morphologies. acs.org

Metal-Organic Frameworks (MOFs) with Carboxylic Acid Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands (or linkers). wikipedia.org Carboxylic acids are among the most widely used linkers due to their strong and versatile coordination with metal centers. alfa-chemistry.com Benzoic acid and its derivatives are particularly important as they provide rigidity and can be functionalized to tune the properties of the resulting MOF. wikipedia.orgresearchgate.net

The combination of inorganic SBUs and organic linkers allows for the rational design of MOFs with exceptionally high surface areas, tunable pore sizes, and diverse chemical functionalities, making them suitable for applications in gas storage, separation, and catalysis. wikipedia.orgresearchgate.net

The design of MOFs relies on the principles of reticular chemistry, where the geometry of the SBU and the linker dictates the topology of the resulting framework. wikipedia.org Substituted benzoic acids are ideal linkers because their shape, size, and connectivity can be systematically varied. For instance, using a linear dicarboxylic acid like terephthalic acid (benzene-1,4-dicarboxylic acid) with an octahedral SBU can lead to a cubic framework like MOF-5. libretexts.org

The synthesis of these MOFs is typically carried out under solvothermal conditions, where the metal salt and the carboxylic acid linker are heated in a high-boiling-point solvent. brieflands.comnih.gov Modulators, which are often monocarboxylic acids like benzoic acid itself, can be added to the reaction. unito.itacs.org These modulators compete with the linker for coordination to the metal cluster, influencing the kinetics of crystal growth and leading to the formation of defects, which can enhance properties like catalytic activity or porosity. unito.itscispace.comresearchgate.net

The carboxylate group (–COO⁻) of a deprotonated benzoic acid derivative is a versatile coordinating agent that can bind to metal centers in several ways. The coordination mode is a critical factor that determines the structure and stability of the MOF. alfa-chemistry.com

Common coordination modes include:

Monodentate: Only one oxygen atom of the carboxylate group binds to a single metal ion.

Bidentate Chelating: Both oxygen atoms bind to the same metal ion.

Bidentate Bridging: The two oxygen atoms bind to two different metal ions, linking them together. This is the most common mode in MOFs and is crucial for forming extended, robust frameworks. nih.gov

These varied coordination possibilities, combined with different metal SBUs (such as the paddlewheel dimer or the basic zinc acetate (B1210297) cluster), give rise to the vast structural diversity seen in MOFs. libretexts.orgwikipedia.org The strength of the metal-oxygen bond and the geometry of this coordination directly influence the framework's mechanical and thermal stability. nih.gov

The structural diversity of MOFs built from benzoic acid derivatives is immense, arising from the interplay of several factors:

Linker Geometry: Using linkers with different numbers and positions of carboxylate groups (e.g., dicarboxylic vs. tricarboxylic acids) leads to different network topologies. alfa-chemistry.comglobethesis.com For example, the trifunctional 3,5-di(pyridin-4-yl)benzoic acid has been used to create MOFs with complex topologies like reo and sod . globethesis.com

Metal SBU: The choice of metal and the resulting SBU geometry (e.g., paddlewheel, octahedral, trigonal prismatic) defines the nodes of the network. libretexts.orgglobethesis.com

Reaction Conditions: Factors such as temperature, solvent, and pH can influence which crystal structure is formed. nih.gov

Applications of 3 5 Cyano 2 Fluorophenyl 5 Nitrobenzoic Acid in Materials Science and Chemical Synthesis

Utilization as a Building Block in Complex Organic Synthesis

As a bi-functional molecule, 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid possesses reactive sites that make it a candidate as a building block in the synthesis of more complex organic structures. The presence of a carboxylic acid group, a cyano group, and a nitro group, along with a fluorinated phenyl ring, offers multiple avenues for chemical modification. The carboxylic acid can be converted into esters, amides, or acid chlorides. The nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as diazotization or amide bond formation. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Despite these potential functionalities, specific, documented examples of its use in the total synthesis of complex natural products or pharmaceuticals are not readily found in peer-reviewed literature. Its structural complexity suggests it is likely used for creating highly substituted aromatic compounds that are intermediates for specialized applications rather than for large-scale commodity chemical production.

Role in the Development of Specialty Chemicals

Specialty chemicals are produced for specific end-uses and are characterized by their performance and function. The molecular architecture of this compound, featuring a combination of electron-withdrawing groups (nitro and cyano) and a halogen (fluorine), suggests its potential utility in the synthesis of specialty chemicals such as dyes, pigments, or electronic materials. These functional groups can influence the photophysical properties of a molecule, such as its color and fluorescence, as well as its electronic properties.

However, there is a notable absence of published research that explicitly details the role of this compound in the development of specific, commercially available specialty chemicals. While its structure is suggestive of such applications, further research and documentation are needed to substantiate this role.

Integration into Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function. The integration of tailored organic molecules into these materials can impart desired characteristics.

The structure of this compound makes it a plausible candidate as a monomer or a precursor for the synthesis of high-performance polymers. For instance, after the reduction of the nitro group to an amine, the resulting aminobenzoic acid derivative could potentially be used in the synthesis of polyamides or polyimides. The fluorine and cyano groups could enhance properties such as thermal stability, chemical resistance, and dielectric performance in the resulting polymers. Despite this theoretical potential, there is currently a lack of scientific literature or patents demonstrating the successful polymerization of this specific compound or its derivatives into functional polymeric materials.

Organic molecules with specific functional groups can be used to modify the surfaces of materials to alter their properties, such as wettability, adhesion, or corrosion resistance. The carboxylic acid group in this compound could potentially anchor the molecule to a metal oxide surface, while the fluorinated and aromatic portions could create a hydrophobic or otherwise functionalized surface layer.

Environmental Fate and Degradation Pathways of Substituted Aromatic Acids

Biodegradation Mechanisms of Nitro- and Halogen-Substituted Aromatic Compounds

The biodegradation of aromatic compounds substituted with nitro and halogen groups proceeds through distinct mechanisms depending on the prevailing redox conditions. Microorganisms have evolved specialized enzymatic systems to attack these xenobiotic compounds, often using them as sources of carbon, nitrogen, and energy. nih.govnih.gov The initial step in the degradation of these recalcitrant molecules is typically the removal or transformation of the substituents, which destabilizes the aromatic ring and facilitates subsequent cleavage. nih.gov

Under aerobic conditions, the primary mode of microbial attack on nitroaromatic and halogenated aromatic compounds is oxidative. Bacteria utilize powerful oxygenase enzymes to incorporate one or two atoms of molecular oxygen into the aromatic ring, initiating the degradation cascade. nih.govresearchgate.net

For nitroaromatic compounds, microbes have developed several oxidative strategies to remove the nitro group:

Dioxygenase Attack: A common pathway involves the action of dioxygenase enzymes, which add two hydroxyl groups to the aromatic ring. This hydroxylation can lead to the spontaneous elimination of the nitro group as nitrite. nih.govannualreviews.org For example, the degradation of 2-nitrotoluene (B74249) is initiated by a dioxygenase that produces 3-methylcatechol (B131232) and nitrite. asm.org

Monooxygenase Attack: Monooxygenase enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group. This is a common strategy for nitrophenols. nih.govannualreviews.org

Reductive Attack: In some aerobic pathways, the initial step is a reduction. For instance, the degradation of 4-nitrobenzoate (B1230335) can begin with its reduction to 4-hydroxylaminobenzoate, which is then rearranged by a mutase to an intermediate (3,4-dihydroxybenzoate, or protocatechuate) that is amenable to ring cleavage. nih.govnih.gov

For halogenated aromatic compounds, aerobic degradation also begins with oxygenase-catalyzed reactions. The removal of the halogen substituent is a critical step. nih.gov For fluorinated compounds like 4-fluorobenzoate, bacteria have demonstrated two primary initial pathways:

A dioxygenase incorporates two hydroxyl groups to form 4-fluorocatechol. nih.gov

A hydrolytic reaction replaces the fluorine atom with a hydroxyl group, forming 4-hydroxybenzoate, which is then channeled into the 3,4-dihydroxybenzoate (protocatechuate) pathway. nih.gov In this case, the fluoride (B91410) is released stoichiometrically at an early stage. nih.gov

The resulting catecholic intermediates (like catechol, chlorocatechol, or fluorocatechol) are central to the degradation process and are substrates for ring-cleavage enzymes. nih.govnih.gov

In the absence of oxygen, microbial degradation strategies shift from oxidative to reductive. Anaerobic environments foster different microbial communities (such as denitrifying, sulfate-reducing, or methanogenic bacteria) that utilize alternative electron acceptors. nih.gov

For nitroaromatic compounds, the predominant initial reaction is the reduction of the nitro group. This proceeds sequentially through highly reactive nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.govannualreviews.orgdtic.mil This reduction is catalyzed by nitroreductase enzymes. rsc.orgresearchgate.net While this transformation detoxifies the nitro group, the resulting aromatic amines can be persistent and require further degradation, which may involve reductive deamination. dtic.mil Various anaerobic bacteria, including strains of Clostridium and Desulfovibrio, can perform these reductions. nih.govannualreviews.org

For halogenated aromatic compounds, the key anaerobic mechanism is reductive dehalogenation . In this process, the halogenated compound serves as an electron acceptor, and the halogen substituent is removed and replaced with a hydrogen atom. nih.govnih.gov This is often the first step in degradation under methanogenic, sulfate-reducing, and iron(III)-reducing conditions. nih.govresearchgate.net For example, anaerobic consortia have been shown to degrade 3-chlorobenzoate (B1228886) by first converting it to benzoate, which is then further metabolized. nih.gov This process is highly dependent on the availability of electron donors and can be inhibited by the presence of more favorable electron acceptors like sulfate. nih.gov

Degradation Mechanisms
Table 1: Comparison of Aerobic and Anaerobic Biodegradation Mechanisms for Key Substituents
Substituent TypeAerobic Degradation MechanismAnaerobic Degradation MechanismKey Enzymes
Nitro GroupOxidative removal (via dioxygenases/monooxygenases) or initial reduction followed by rearrangement. nih.govnih.govSequential reduction to nitroso, hydroxylamino, and finally amino group. nih.govdtic.milDioxygenases, Monooxygenases, Nitroreductases, Mutases. nih.govrsc.org
Halogen GroupOxidative or hydrolytic removal, typically forming a catechol intermediate. nih.govnih.govReductive dehalogenation (substituent replaced by hydrogen). nih.govnih.govOxygenases, Hydrolases, Reductive Dehalogenases. nih.govnih.gov

Microbial Metabolism and Ring Cleavage Pathways

Following the initial modification of the nitro and fluoro substituents, the central challenge for microbial metabolism is the cleavage of the highly stable aromatic ring. This process is catalyzed by a class of enzymes known as dioxygenases, which are functionally distinct based on where they cleave the dihydroxylated ring intermediate (catechol). rsc.org

The two primary aerobic ring-fission pathways are:

Ortho- (or Intradiol) Cleavage: This pathway involves the cleavage of the bond between the two hydroxyl-bearing carbons of the catechol ring. This reaction is catalyzed by intradiol dioxygenases, such as catechol 1,2-dioxygenase, yielding cis,cis-muconic acid. This is then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle.

Meta- (or Extradiol) Cleavage: This pathway cleaves the bond adjacent to the hydroxyl groups. Extradiol dioxygenases, such as catechol 2,3-dioxygenase, catalyze this reaction to produce 2-hydroxymuconic semialdehyde. nih.govnih.gov This intermediate is then processed through either a hydrolytic or dehydrogenative route into TCA cycle precursors like pyruvate (B1213749) and acetaldehyde. nih.gov

In the context of 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid, degradation would likely involve the formation of substituted catechol intermediates from both rings. The specific cleavage pathway (ortho or meta) employed by a microorganism depends on its genetic makeup and the nature of the substituents on the catechol ring.

The cyano (nitrile) group presents an additional metabolic hurdle. Microbial degradation of nitriles can occur through several enzymatic pathways:

Nitrilase: This enzyme hydrolyzes the nitrile group directly to a carboxylic acid and ammonia (B1221849).

Nitrile Hydratase and Amidase: This is a two-step pathway where nitrile hydratase first converts the nitrile to an amide (e.g., formamide (B127407) from cyanide), which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. srce.hrmdpi.com

Under alkaline conditions, some bacteria like Pseudomonas pseudoalcaligenes can use cyanide as a sole nitrogen source, converting it to ammonium. nih.gov

Environmental Persistence and Transformation

The environmental persistence of a compound like this compound is expected to be significant due to its chemical structure. Aromatic compounds with multiple electron-withdrawing substituents are known to be recalcitrant. rsc.orgnih.gov The electron-deficient nature of the aromatic rings makes them resistant to the initial electrophilic attack by oxygenases, which is the rate-limiting step in many aerobic degradation pathways. rsc.org While benzoic acid itself is readily biodegradable, its substituted derivatives can persist in soil and water. inchem.orgherts.ac.ukresearchgate.net

Under aerobic conditions, the compound is likely to be degraded very slowly, if at all. Partial transformation may occur, but complete mineralization to CO2 and water is unlikely without specialized microbial consortia adapted to such complex xenobiotics.

Under anaerobic conditions, transformation is more probable than complete degradation. The most likely initial transformation would be the reduction of the nitro group to form 3-(5-Cyano-2-fluorophenyl)-5-aminobenzoic acid. This resulting aromatic amine may be more persistent than the parent compound or could be susceptible to further, albeit slow, anaerobic degradation processes such as reductive dehalogenation of the fluorinated ring. The cyano group could also be transformed into a carboxyl or amide group.

Environmental Fate Summary
Table 2: Predicted Environmental Fate and Transformation of this compound
Environmental ConditionPredicted FatePrimary Transformation ProductsGoverning Factors
AerobicHigh persistence; slow to negligible degradation. rsc.orgPartial oxidation products (e.g., hydroxylated intermediates), if any degradation occurs.Resistance to oxidative enzyme attack due to electron-deficient rings.
AnaerobicSlow transformation; unlikely to be fully mineralized.3-(5-Cyano-2-fluorophenyl)-5-aminobenzoic acid (from nitro reduction). nih.gov Potential for subsequent dehalogenation or nitrile hydrolysis.Redox potential, availability of electron donors, presence of specific microbial populations (e.g., denitrifiers, methanogens). nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Direct academic contributions focusing solely on 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid are limited. However, the broader family of substituted benzoic acids has been the subject of extensive research. Benzoic acid derivatives are recognized for their diverse biological activities and are pivotal scaffolds in drug discovery. For instance, various substituted benzoic acids have been investigated for their potential in cancer therapy preprints.org. The presence of fluorine, a nitro group, and a cyano group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity nih.gov. The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the molecule and is a precursor for the synthesis of amino derivatives, which are often biologically active nih.gov. The cyano group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor in biological systems mdpi.com.

The synthesis of related compounds, such as 3-cyano-5-nitrobenzoic acid, has been documented, providing a foundational methodology that could be adapted for the synthesis of the title compound prepchem.com. This involves diazotization of an amino-nitrobenzoic acid followed by a Sandmeyer reaction with a cyanide salt prepchem.comgoogle.com. The introduction of the 2-fluorophenyl group would likely be achieved through a Suzuki or similar cross-coupling reaction.

The academic contribution, therefore, lies not in a wealth of existing data on this specific compound, but in the collective knowledge surrounding its structural components, which strongly suggests its potential as a valuable research intermediate and a candidate for various applications.

Unexplored Research Avenues and Challenges

The paucity of dedicated research on this compound presents a landscape rich with unexplored research avenues. A primary area for investigation is the systematic exploration of its synthesis and characterization. Optimizing synthetic routes to improve yield and purity is a crucial first step.

A significant challenge in working with poly-functionalized aromatic compounds is achieving regioselectivity in subsequent reactions. The interplay of the directing effects of the cyano, fluoro, and nitro groups, as well as the carboxylic acid, presents a complex challenge for further functionalization.

Key unexplored research avenues include:

Medicinal Chemistry: A thorough investigation into the biological activities of this compound and its derivatives is warranted. Given the anticancer potential of other benzoic acid derivatives, screening for cytotoxicity against various cancer cell lines would be a logical starting point preprints.org. Furthermore, its potential as an inhibitor of specific enzymes or protein-protein interactions could be explored, drawing parallels with other substituted benzoic acids that have shown such activities nih.gov.

Materials Science: The highly polar and electron-deficient nature of this molecule suggests its potential use as a building block for novel organic materials. Investigations into its optical and electronic properties could reveal applications in areas such as organic light-emitting diodes (OLEDs) or as a component in charge-transfer complexes. The fluorine and cyano groups can also influence liquid crystalline properties.

Synthetic Chemistry: The compound can serve as a versatile intermediate for the synthesis of more complex molecules. For example, reduction of the nitro group to an amine would provide a handle for a wide range of derivatization reactions, leading to the creation of libraries of novel compounds for biological screening. The reactivity of the cyano group towards nucleophiles and its potential for transformation into other functional groups also offers numerous synthetic possibilities.

Prospects for Advanced Chemical Research on Cyano-Fluoronitrobenzoic Acids

The future of chemical research on cyano-fluoronitrobenzoic acids, including this compound, is promising and multifaceted. The strategic combination of cyano, fluoro, and nitro functional groups on a benzoic acid framework provides a rich platform for fundamental and applied research.

Advanced Synthetic Methodologies: The development of novel and efficient synthetic strategies for this class of compounds will be a key area of future research. This could involve exploring new cross-coupling catalysts that are tolerant of the various functional groups or developing flow chemistry processes for safer and more scalable synthesis, particularly when handling nitrated compounds.

Computational Chemistry and Molecular Modeling: In silico studies can play a crucial role in predicting the properties and potential applications of these molecules. Density functional theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of these compounds, guiding experimental efforts nih.gov. Molecular docking studies can help in identifying potential biological targets for medicinal chemistry applications.

High-Throughput Screening: The synthesis of a focused library of derivatives based on the cyano-fluoronitrobenzoic acid scaffold, followed by high-throughput screening for biological activity, could accelerate the discovery of new therapeutic agents.

Polymer and Materials Chemistry: The incorporation of these highly functionalized aromatic acids into polymers could lead to materials with unique thermal, mechanical, and electronic properties. The strong dipole moments associated with the functional groups could be exploited to create materials with interesting dielectric properties.

Q & A

Q. What are the recommended synthetic routes for 3-(5-cyano-2-fluorophenyl)-5-nitrobenzoic acid, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Nitration of benzoic acid derivatives using HNO₃/H₂SO₄ to introduce the nitro group at the 5-position .
  • Step 2 : Introduction of the 5-cyano-2-fluorophenyl moiety via nucleophilic aromatic substitution (SNAr) or Suzuki coupling. Evidence suggests that SNAr with immobilized phenols on solid support improves regioselectivity .
  • Step 3 : Acidic or basic hydrolysis to finalize the carboxylic acid group.
  • Optimization : Yields (~50%) are achieved using Zn(OAc)₂·2H₂O as a catalyst in chloroform under ambient conditions .

Q. What solvents and storage conditions ensure stability of this compound?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (e.g., chloroform, ethanol) but poorly soluble in water .
  • Stability : Store at 0–6°C in airtight containers to prevent hydrolysis of the nitro or cyano groups. Avoid exposure to strong oxidizers and UV light .

Q. Which analytical techniques validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC-MS : Confirms molecular weight (expected [M+H]⁺ ~315.2) and detects impurities .
  • FT-IR : Identifies functional groups (e.g., C≡N stretch ~2240 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns .

Advanced Research Questions

Q. How can contradictory solubility or reactivity data in literature be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or solvent polarity variations. For example:
  • Contradiction : Reported solubility in ethanol vs. methanol.
  • Resolution : Conduct controlled solubility tests (e.g., saturation concentration at 25°C) using HPLC to quantify dissolved fractions .
  • Reactivity : Nitro group reduction (e.g., H₂/Pd-C) may yield conflicting byproducts; monitor via TLC and adjust catalyst loading .

Q. What strategies improve regioselectivity in functionalizing the fluorophenyl moiety?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use LiTMP to deprotonate the 2-fluoro position, followed by cyanation with CuCN .
  • Protection/Deprotection : Temporarily protect the carboxylic acid with methyl esters to avoid side reactions during SNAr .

Q. What are the applications of this compound in metal-organic frameworks (MOFs) or hybrid materials?

  • Methodological Answer : The nitro and carboxylic acid groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺):
  • MOF Synthesis : Acts as a rigid linker in phosphonate-based frameworks, enhancing porosity for gas storage .
  • Catalysis : The electron-withdrawing nitro group stabilizes metal centers in oxidation reactions .

Q. How does the electron-withdrawing cyano group influence the compound’s spectroscopic and reactivity profiles?

  • Methodological Answer :
  • Spectroscopic Impact : C≡N intensifies IR absorption and deshields adjacent protons in NMR .
  • Reactivity : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic attacks (e.g., amidation with amines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.